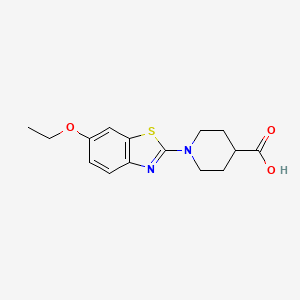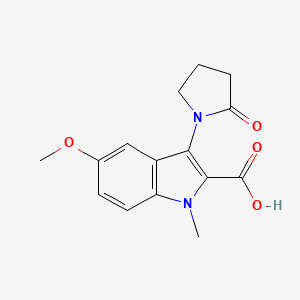![molecular formula C20H22N2O5S B7876957 N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine](/img/structure/B7876957.png)
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the sulfonyl and phenylalanine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetyl or sulfonyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 5-hydroxyindoleacetic acid
Uniqueness
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-10-16-12-17(8-9-19(16)22(13)14(2)23)28(26,27)21-18(20(24)25)11-15-6-4-3-5-7-15/h3-9,12-13,18,21H,10-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRSLBDNNYLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)

![4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B7876897.png)


![[1-(4-methoxyphenyl)-4-methyl-3-oxo-3,4-dihydropyrrolo[3,4-b]indol-2(1H)-yl]acetic acid](/img/structure/B7876912.png)
![N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine](/img/structure/B7876936.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7876950.png)
![1-{[1-(cyclopropylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7876960.png)
![N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-methylglycine](/img/structure/B7876964.png)
![4-({[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7876972.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7876973.png)
![[6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7876976.png)
